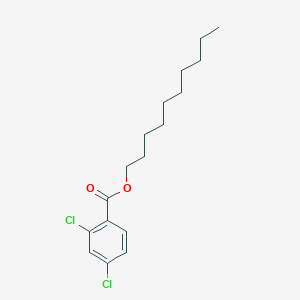
Decyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl 2,4-dichlorobenzoate: is an organic compound that belongs to the class of esters It is formed by the esterification of decanol with 2,4-dichlorobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decyl 2,4-dichlorobenzoate typically involves the esterification reaction between decanol and 2,4-dichlorobenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Decyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield decanol and 2,4-dichlorobenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol and carboxylic acid.
Substitution: The chlorine atoms in the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed:
Hydrolysis: Decanol and 2,4-dichlorobenzoic acid.
Reduction: Decanol and 2,4-dichlorobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Decyl 2,4-dichlorobenzoate is used as an intermediate in the synthesis of other organic compounds. Its unique structure makes it a valuable starting material for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of ester compounds on cellular processes. It can also serve as a model compound for investigating the metabolism and degradation of chlorinated esters.
Industry: In the industrial sector, this compound is used as a plasticizer and a stabilizer in the production of polymers. Its chemical stability and compatibility with various materials make it suitable for use in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of decyl 2,4-dichlorobenzoate involves its interaction with cellular membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing decanol and 2,4-dichlorobenzoic acid. These metabolites can then interact with various molecular targets, including enzymes involved in metabolic pathways. The chlorine atoms in the benzene ring may also contribute to the compound’s biological activity by affecting the electron density and reactivity of the molecule.
Comparison with Similar Compounds
2,4-Dichlorobenzoic acid: A precursor in the synthesis of decyl 2,4-dichlorobenzoate, known for its use in the production of dyes, fungicides, and pharmaceuticals.
Decyl benzoate: An ester formed from decanol and benzoic acid, used as a plasticizer and fragrance ingredient.
2,4-Dichlorobenzoyl chloride: A reactive intermediate used in the synthesis of various organic compounds.
Uniqueness: this compound is unique due to the presence of both a long alkyl chain (decanol) and a chlorinated aromatic ring (2,4-dichlorobenzoic acid). This combination imparts distinct physicochemical properties, such as increased hydrophobicity and chemical stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
820238-90-2 |
|---|---|
Molecular Formula |
C17H24Cl2O2 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
decyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C17H24Cl2O2/c1-2-3-4-5-6-7-8-9-12-21-17(20)15-11-10-14(18)13-16(15)19/h10-11,13H,2-9,12H2,1H3 |
InChI Key |
LHJOWYGQPKFIIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




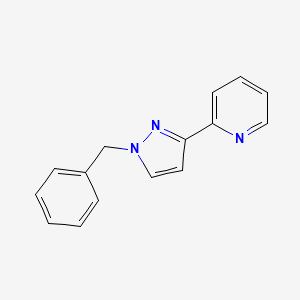
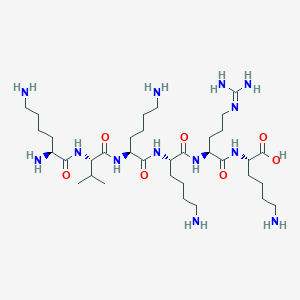
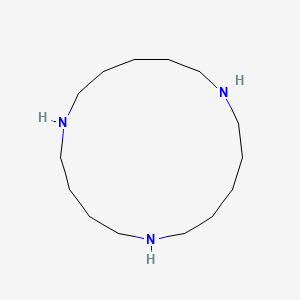
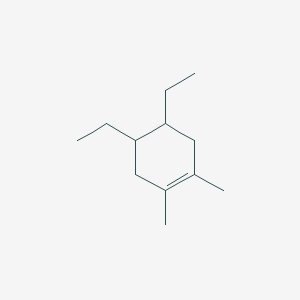
![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)
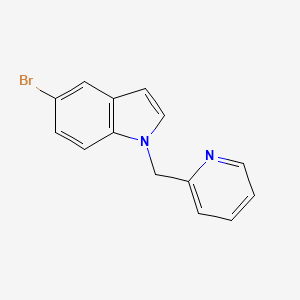
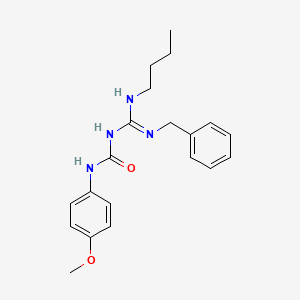
![2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12530845.png)
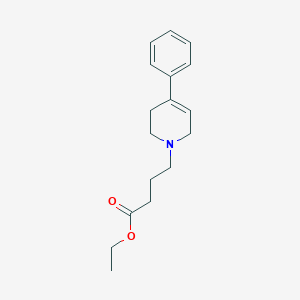
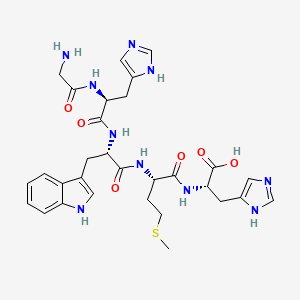
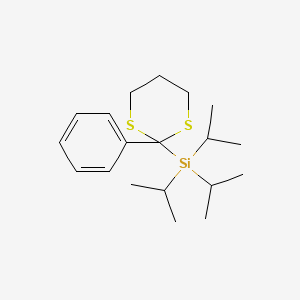
![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)
